6-Bromo-5-(trifluoromethoxy)pyridin-3-amine
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Overview
Description
6-Bromo-5-(trifluoromethoxy)pyridin-3-amine is a chemical compound with the molecular formula C6H4BrF3N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoromethoxy groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-(trifluoromethoxy)pyridin-3-amine typically involves the bromination of 5-(trifluoromethoxy)pyridin-3-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-(trifluoromethoxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Dichloromethane: Common solvent for various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids yield biaryl compounds, while substitution reactions with amines produce corresponding amine derivatives.
Scientific Research Applications
6-Bromo-5-(trifluoromethoxy)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-(trifluoromethoxy)pyridin-3-amine depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-chloro-4-(trimethylsilyl)ethynyl)pyridin-3-amine
- 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
- 6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-amine
Uniqueness
6-Bromo-5-(trifluoromethoxy)pyridin-3-amine is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and enhance its potential as a pharmacophore in drug discovery.
Properties
Molecular Formula |
C6H4BrF3N2O |
---|---|
Molecular Weight |
257.01 g/mol |
IUPAC Name |
6-bromo-5-(trifluoromethoxy)pyridin-3-amine |
InChI |
InChI=1S/C6H4BrF3N2O/c7-5-4(13-6(8,9)10)1-3(11)2-12-5/h1-2H,11H2 |
InChI Key |
AGUIGFIAUYNVIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)(F)F)Br)N |
Origin of Product |
United States |
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